

A Technical Guide to the Chemical Properties of Pararosaniline Acetate for Microscopy

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Compound of Interest

Compound Name: Pararosaniline acetate

Cat. No.: B147763

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Introduction

Pararosaniline acetate is a synthetic dye belonging to the triphenylmethane family, widely utilized in histology and cytology for the staining of various cellular components.[1][2] Its primary application in microscopy lies in its role as the key component of Schiff's reagent, which is essential for the Feulgen and Periodic acid-Schiff (PAS) staining methods.[3] These techniques are fundamental for the specific and quantitative demonstration of DNA and carbohydrates, respectively, within tissue sections and cell preparations. This technical guide provides an in-depth overview of the chemical properties of **Pararosaniline acetate**, its applications in microscopy, and detailed protocols for its use.

Chemical and Physical Properties

Pararosaniline acetate (CAS Number: 6035-94-5) is the acetate salt of pararosaniline.[1] It typically appears as a dark red to brown or maroon crystalline powder.[2] The dye content in commercial preparations is generally around 90%.[2][3]

Quantitative Data Summary

The key quantitative chemical and physical properties of **Pararosaniline acetate** are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

Property	Value	Reference(s)
CAS Number	6035-94-5	[1][2]
Molecular Formula	C ₁₉ H ₁₇ N ₃ ·C ₂ H ₄ O ₂	[1][2]
Molecular Weight	347.41 g/mol	[2][4]
Appearance	Dark red to brown/maroon powder	[2]
Melting Point	203 °C (decomposes)	[3]
Colour Index Number	42500	[3][4]

Table 2: Spectroscopic Properties

Parameter	Value	Conditions	Reference(s)
λ_{max} (Absorption Maximum)	545 nm	Not specified	[3]
204 nm, 236 nm, 288 nm, 542 nm	Acidic mobile phase (pH \leq 3)		
Molar Extinction Coefficient (ϵ)	$\geq 78,000 \text{ M}^{-1}\text{cm}^{-1}$	at 543-549 nm in ethanol:water (1:1) at 0.004%	[4]
$\geq 16,000 \text{ M}^{-1}\text{cm}^{-1}$	at 286-292 nm in ethanol:water (1:1) at 0.004%	[4]	
$\geq 11,000 \text{ M}^{-1}\text{cm}^{-1}$	at 235-241 nm in ethanol:water (1:1) at 0.004%	[4]	

Table 3: Solubility Data

Solvent	Solubility	Reference(s)
95% Ethanol	0.1 g/100 mL (0.1%)	[3][4]
Ethanol	1 mg/mL	[4]
Water	Slightly soluble	
Methanol	Data not readily available	
Xylene	Data not readily available	

Mechanism of Staining in Microscopy

The utility of **Pararosaniline acetate** in microscopy is intrinsically linked to its conversion into Schiff's reagent, a colorless solution that reacts specifically with aldehydes to form a brightly colored magenta product.

Feulgen Staining for DNA

The Feulgen staining technique is a highly specific method for the cytochemical localization of DNA. The reaction mechanism involves two key steps:

- **Acid Hydrolysis:** The tissue section is treated with warm hydrochloric acid, which selectively removes the purine bases (adenine and guanine) from the DNA, exposing the aldehyde groups of the deoxyribose sugars.
- **Reaction with Schiff's Reagent:** The exposed aldehyde groups then react with the colorless Schiff's reagent (prepared from **Pararosaniline acetate**), resulting in the formation of a stable, magenta-colored compound at the precise location of the DNA.

Periodic Acid-Schiff (PAS) Staining for Carbohydrates

The PAS stain is a histochemical method used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules. The underlying principle is as follows:

- **Oxidation:** The tissue is first treated with periodic acid, which oxidizes the vicinal diols in carbohydrates to form aldehydes.

- Staining: These newly formed aldehydes then react with Schiff's reagent, producing a characteristic magenta color that highlights the location of the carbohydrates.

Experimental Protocols

Preparation of Schiff's Reagent

A reliable Schiff's reagent is crucial for successful Feulgen and PAS staining.

Materials:

- **Pararosaniline acetate**: 1.0 g
- Distilled water, boiling: 200 mL
- 1N Hydrochloric acid (HCl): 20 mL
- Sodium or Potassium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$ or $\text{K}_2\text{S}_2\text{O}_5$): 2.0 g
- Activated charcoal: 0.5 g

Procedure:

- Dissolve 1.0 g of **Pararosaniline acetate** in 200 mL of boiling distilled water.
- Cool the solution to 50 °C.
- Add 2.0 g of sodium or potassium metabisulfite and mix until dissolved.
- Add 20 mL of 1N HCl.
- The solution should become straw-colored to colorless upon standing overnight in the dark.
- If the solution is not completely decolorized, add 0.5 g of activated charcoal, shake for 1-2 minutes, and filter.
- Store the reagent in a tightly stoppered, dark bottle at 4 °C.

Feulgen Staining Protocol

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Hydrolyze in 1N HCl at 60 °C for 10-12 minutes.
- Rinse briefly in cold 1N HCl.
- Rinse in distilled water.
- Stain in Schiff's reagent for 30-60 minutes.
- Wash in three changes of a sulfite rinse (e.g., 0.5% sodium metabisulfite) for 2 minutes each.
- Wash in running tap water for 5-10 minutes.
- Counterstain if desired (e.g., with Light Green).
- Dehydrate through graded alcohols, clear in xylene, and mount.

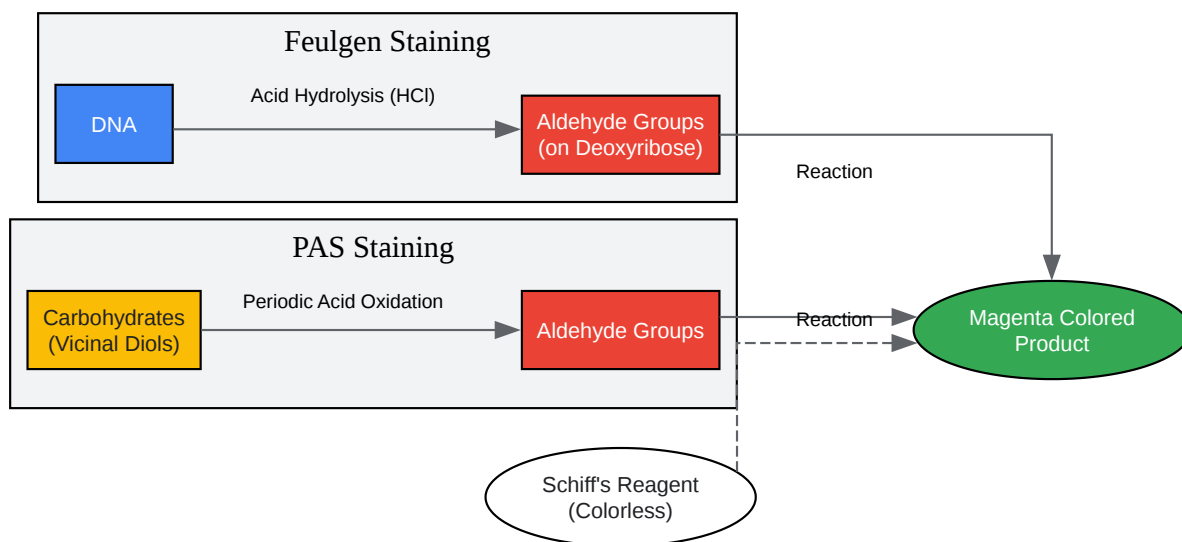
Periodic Acid-Schiff (PAS) Staining Protocol

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Oxidize in 0.5% periodic acid solution for 5 minutes.
- Rinse in distilled water.
- Immerse in Schiff's reagent for 15 minutes.
- Wash in lukewarm running tap water for 5-10 minutes to develop the full color.
- Counterstain with a suitable nuclear stain like hematoxylin.
- Wash in running tap water.
- Dehydrate through graded alcohols, clear in xylene, and mount.

Visualizations

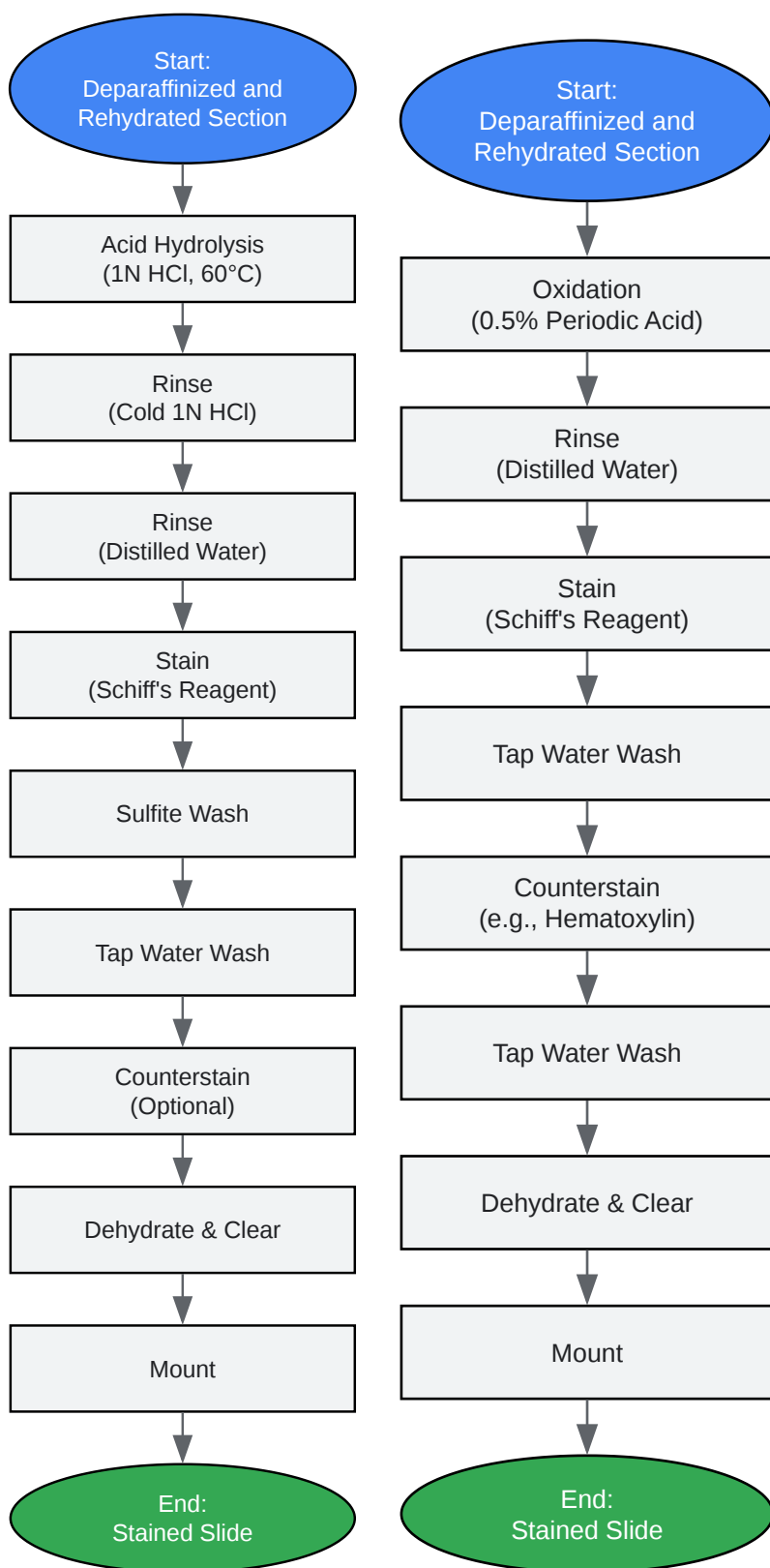
Chemical Reaction Pathway in Staining



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Caption: Chemical mechanism of Feulgen and PAS staining.

Experimental Workflow for Feulgen Staining



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